molecular formula C12H5Cl5O B12713723 2,3,3',4',5-Pentachlorodiphenyl ether CAS No. 159553-68-1

2,3,3',4',5-Pentachlorodiphenyl ether

Cat. No.: B12713723
CAS No.: 159553-68-1
M. Wt: 342.4 g/mol
InChI Key: ZVFHTYGIYIXYOJ-UHFFFAOYSA-N
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Description

2,3,3’,4’,5-Pentachlorodiphenyl ether is a polychlorinated diphenyl ether, a type of compound known for its environmental persistence and potential toxicity. It is often studied due to its structural similarity to other polychlorinated biphenyls and its presence in various environmental samples.

Preparation Methods

The synthesis of 2,3,3’,4’,5-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,3,3’,4’,5-Pentachlorodiphenyl ether undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.

    Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong bases or nucleophiles, leading to the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

2,3,3’,4’,5-Pentachlorodiphenyl ether is used in various scientific research applications:

    Environmental Chemistry: It is studied for its persistence in the environment and its potential as a pollutant.

    Toxicology: Research focuses on its toxic effects on living organisms and its potential to bioaccumulate.

    Bioremediation: Studies explore the use of microorganisms to degrade this compound in contaminated environments.

    Analytical Chemistry: It serves as a reference standard in the analysis of environmental samples for polychlorinated biphenyls.

Mechanism of Action

The mechanism of action of 2,3,3’,4’,5-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to oxidative stress and disruption of cellular membranes. It can induce the production of reactive oxygen species, which damage cellular structures and activate antioxidant defense mechanisms. The compound’s molecular targets include enzymes involved in detoxification pathways and membrane proteins.

Comparison with Similar Compounds

2,3,3’,4’,5-Pentachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls, such as:

  • 2,2’,3,3’,6-Pentachlorodiphenyl ether
  • 2,3’,4,4’,5-Pentachlorodiphenyl ether
  • 2,3,3’,4,4’-Pentachlorodiphenyl ether

Compared to these compounds, 2,3,3’,4’,5-Pentachlorodiphenyl ether may exhibit different reactivity and toxicity profiles due to the specific positions of the chlorine atoms on the diphenyl ether structure.

Properties

CAS No.

159553-68-1

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,2,5-trichloro-3-(3,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-3-10(16)12(17)11(4-6)18-7-1-2-8(14)9(15)5-7/h1-5H

InChI Key

ZVFHTYGIYIXYOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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